![molecular formula C13H16FNO4 B1435252 Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate CAS No. 1802242-47-2](/img/structure/B1435252.png)
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
Overview
Description
“Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate” is a chemical compound with the molecular formula C13H16FNO4 . It has a molecular weight of 269.27 . This compound is solid in physical form . It is known to be an impurity of Enzalutamide, which is an androgen-receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 2-fluoro-4-[(1-methoxyl-2-methyl-1-oxo-2-propyl)amino]benzoic acid methyl ester reacts with 4-isothiocyanato 2-(trifluoromethyl)benzonitrile in dimethylsulfoxide-d6 and isopropyl acetate at 90°C for 20 hours . In the second stage, the reaction is carried out in methanol at a temperature between 20 - 70°C for approximately 0.67 hours .Molecular Structure Analysis
The molecular structure of this compound consists of 19 heavy atoms, 6 of which are aromatic . The compound has 6 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a molar refractivity of 67.54 and a topological polar surface area (TPSA) of 64.63 Ų . The compound is soluble, with a solubility of 0.389 mg/ml or 0.00144 mol/l . It has a Log Po/w (iLOGP) of 2.7 .Scientific Research Applications
I have conducted a search for the scientific research applications of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate, also known as Methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate. Here is a comprehensive analysis focusing on its unique applications:
Androgen-Receptor Antagonism
This compound is an impurity of Enzalutamide, which is known to block androgens from binding to the androgen receptor, preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . It may exhibit similar properties due to its structural similarity.
Enzymatic Dihydroxylation
In the presence of Escherichia coli JM109 (pDTG601A), Methyl 2-fluorobenzoate, a related compound, undergoes enzymatic dihydroxylation to afford a diol . This suggests potential applications in biocatalysis and synthesis of complex organic molecules.
Synthesis of Fluorinated Styrenes
The compound can be used to synthesize 2-fluoro-α-methylstyrene, indicating its utility in creating building blocks for more complex chemical syntheses .
Synthesis of Fluorophenyldiphenylmethanol
Another potential application is the synthesis of 2-fluorophenyldiphenylmethanol, which could be useful in various organic synthesis pathways .
MilliporeSigma - Methyl 2-fluorobenzoate ChemicalBook - Methyl 2-fluoro-4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)benzoate
Mechanism of Action
Target of Action
The primary target of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate acts as an antagonist for the androgen receptor . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Biochemical Pathways
The compound’s interaction with the androgen receptor can affect several biochemical pathways. Primarily, it can inhibit the translocation of the androgen receptor to the nucleus, thereby preventing the transcription of androgen-responsive genes . This can lead to downstream effects such as the inhibition of cellular proliferation and differentiation in tissues that are responsive to androgens .
Result of Action
The molecular and cellular effects of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate’s action primarily involve the inhibition of androgen receptor activity. By preventing the binding of androgens to the androgen receptor, it can inhibit the transcription of androgen-responsive genes and subsequently affect cellular processes such as proliferation and differentiation .
Action Environment
The action, efficacy, and stability of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate can be influenced by various environmental factors. These may include the presence of other drugs, patient-specific factors such as age, sex, and health status, and external factors such as temperature and light. For instance, it is recommended to store the compound in a dark place, sealed in dry, and under -20°C .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,12(17)19-4)15-8-5-6-9(10(14)7-8)11(16)18-3/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJNIOTTOAHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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